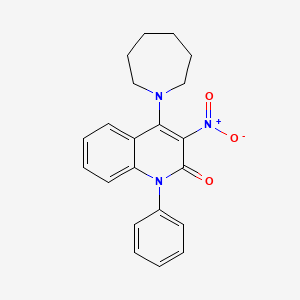
N-(4-chloro-2-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-chloro-2-fluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide” is an organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a carboxamide group (CONH2) and a 4-chloro-2-fluorophenyl group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the phenyl ring are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The electronegative atoms (oxygen in the isoxazole ring, and chlorine and fluorine in the phenyl ring) could create regions of partial negative charge, which might influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The isoxazole ring can participate in various reactions such as hydrolysis, reduction, and reactions with electrophiles or nucleophiles . The carboxamide group could potentially be hydrolyzed to produce a carboxylic acid and an amine. The chloro and fluoro substituents on the phenyl ring might also influence the compound’s reactivity.Safety and Hazards
The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. For example, if the compound is volatile, it could pose an inhalation hazard. If it’s biologically active, it could have toxic effects. Proper handling and safety precautions should be taken when working with this compound .
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBVAAAGHODUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
![(3R*,4R*)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5010522.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)
![2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5010538.png)

![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5010551.png)
![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010589.png)
![1-{2-[4-(4,6-dimethoxy-2-pyrimidinyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5010595.png)